Kurarinol

Overview

Description

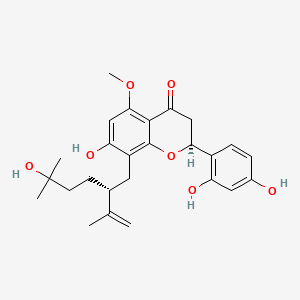

Kurarinol: is a natural flavanone compound isolated from the roots of the plant Sophora flavescens. It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and tyrosinase inhibitory activities . The chemical structure of this compound includes a trihydroxyflavanone backbone with additional functional groups that contribute to its biological activities .

Mechanism of Action

Target of Action

Kurarinol has been found to interact with several targets. It has considerable binding affinity for dopamine D1A, D2L, and D4 receptors . It also inhibits tyrosinase, a key enzyme involved in melanin biosynthesis, with an IC50 of 0.1 μM .

Mode of Action

this compound exhibits antagonist behavior on the D1A receptor and agonist effects on the D2L and D4 receptors . It also acts as a competitive inhibitor of tyrosinase . Furthermore, it has been found to downregulate the expression of kelch-like ECH-associated protein 1 (KEAP1), leading to the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) .

Biochemical Pathways

this compound’s interaction with its targets affects several biochemical pathways. Its activation of Nrf2 leads to increased expression of antioxidant enzymes, including heme oxygenase-1 (HO-1) . It also inhibits the nuclear factor kappa B signaling pathway, which plays a crucial role in inflammation .

Result of Action

this compound’s actions result in various molecular and cellular effects. Its activation of Nrf2 and subsequent induction of HO-1 have been associated with immunosuppressive effects . Additionally, its interaction with dopamine receptors might alleviate clinical symptoms of Parkinson’s disease and other neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

Kurarinol plays a crucial role in biochemical reactions, particularly in the inhibition of tyrosinase activity. Tyrosinase is an enzyme involved in the production of melanin, and this compound has been shown to inhibit its activity effectively. . This compound interacts with tyrosinase by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of tyrosine to melanin. Additionally, this compound has been found to interact with other enzymes and proteins, such as soluble epoxide hydrolase, which is involved in the metabolism of epoxyeicosatrienoic acids .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In melanoma cells, this compound has been shown to inhibit melanin synthesis, which is a critical process in the development of pigmentation disorders . Furthermore, this compound influences cell signaling pathways by activating nuclear factor erythroid 2-related factor 2, a key transcription factor that regulates the antioxidant defense system . This activation leads to increased expression of antioxidant enzymes, such as heme oxygenase-1, which helps protect cells from oxidative stress. This compound also affects gene expression by modulating the activity of transcription factors and signaling molecules involved in inflammation and cell survival.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of tyrosinase, inhibiting its enzymatic activity and preventing melanin synthesis . Additionally, this compound acts as an uncompetitive inhibitor of soluble epoxide hydrolase, which is involved in the metabolism of epoxyeicosatrienoic acids . This inhibition leads to increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory and neuroprotective effects. This compound also activates nuclear factor erythroid 2-related factor 2 by promoting its translocation to the nucleus, where it binds to antioxidant response elements in the DNA and induces the expression of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH, temperature, and exposure to light. Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged inhibition of tyrosinase activity and sustained activation of nuclear factor erythroid 2-related factor 2 . Degradation of this compound over time can lead to a decrease in its efficacy, highlighting the importance of proper storage and handling in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and protecting against oxidative stress . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of epoxyeicosatrienoic acids by soluble epoxide hydrolase . This compound inhibits soluble epoxide hydrolase, leading to increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory and neuroprotective effects. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in oxidative stress and inflammation. The interaction of this compound with these enzymes and cofactors highlights its potential as a therapeutic agent for various diseases.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it activates nuclear factor erythroid 2-related factor 2 and induces the expression of antioxidant enzymes . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kurarinol can be synthesized through various chemical reactions involving flavanone precursors. One common method involves the use of flavanone derivatives, which undergo hydroxylation and methylation reactions to form this compound . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound often involves extraction from the roots of Sophora flavescens. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain pure this compound . Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Kurarinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives under specific conditions.

Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavanone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroflavanone derivatives.

Substitution: Various substituted flavanone derivatives.

Scientific Research Applications

Kurarinol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Kurarinol is compared with other similar flavanone compounds, such as:

Sophoraflavanone G: Both compounds exhibit strong tyrosinase inhibitory activity, but this compound has a unique competitive inhibition mechanism.

Kurarinone: this compound and kurarinone share similar anti-inflammatory and antioxidant properties, but this compound has a distinct molecular structure that contributes to its unique biological activities.

Kuraridinol: this compound and kuraridinol both inhibit tyrosinase activity, but this compound has a higher potency and lower cytotoxicity.

Similar Compounds

- Sophoraflavanone G

- Kurarinone

- Kuraridinol

- Trifolirhizin

This compound stands out due to its potent biological activities and unique molecular structure, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-7-hydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-5-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O7/c1-14(2)15(8-9-26(3,4)31)10-18-20(29)12-23(32-5)24-21(30)13-22(33-25(18)24)17-7-6-16(27)11-19(17)28/h6-7,11-12,15,22,27-29,31H,1,8-10,13H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUPAAIHKAIUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966917 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855746-98-4, 52482-99-2 | |

| Record name | Kurarinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855746984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

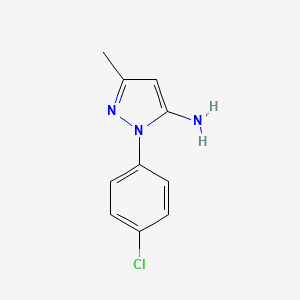

![2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide](/img/structure/B1581385.png)